Methods and Technical Details
The synthesis of cis-diaminedichloroplatinum can be achieved through several methods, predominantly involving the reaction of platinum(II) salts with ammonia and chloride sources. One common method involves the following steps:
This synthesis method emphasizes maintaining controlled temperature and pH to ensure high purity and yield of the product.
Structure and Data
Cis-diaminedichloroplatinum features a square planar geometry typical for complexes. The molecular structure consists of a central platinum atom coordinated by two ammonia molecules and two chloride ions arranged in a cis configuration. The structural formula can be represented as:
Key data regarding its molecular structure include:
Reactions and Technical Details
Cis-diaminedichloroplatinum undergoes several significant chemical reactions, particularly its interaction with DNA. The primary reaction involves the formation of intrastrand cross-links between adjacent guanine bases in DNA, which inhibits replication:
This reaction results in the formation of 1,2-intrastrand cross-links that are critical for its anticancer activity . Additionally, cisplatin can react with other nucleophiles present in biological systems, further contributing to its cytotoxic effects.
Process and Data
The mechanism by which cis-diaminedichloroplatinum exerts its antitumor effects primarily involves its ability to bind to DNA. Upon entering the cell, cisplatin undergoes hydrolysis to form reactive species that bind to DNA, leading to:
Physical Properties
Chemical Properties
Relevant data indicate that cisplatin's reactivity is crucial for its therapeutic efficacy, particularly its ability to form stable adducts with nucleic acids .
Cis-diaminedichloroplatinum is widely used in clinical oncology due to its effectiveness against various malignancies. Its applications include:
Cisplatin, cis-diamminedichloroplatinum(II), exhibits a square planar coordination geometry characteristic of d⁸ platinum(II) complexes. This configuration features two chloride ligands in adjacent positions (cis orientation) and two ammonia ligands occupying the remaining coordination sites. The Cis configuration is pharmacologically essential, as it enables the formation of cytotoxic intrastrand DNA crosslinks—a capability absent in its trans isomer (transplatin) [1] [4].
Following cellular uptake, cisplatin undergoes hydrolytic activation where chloride ligands (trans to NH₃) are sequentially replaced by water molecules due to the lower chloride concentration intracellularly. This generates the monoaquated [Pt(NH₃)₂Cl(H₂O)]⁺ and diaquated [Pt(NH₃)₂(H₂O)₂]²⁺ species, which are highly electrophilic and react with nucleophilic sites on DNA, primarily the N7 position of purine bases (guanine > adenine) [1] [7]. The coordination kinetics favor initial monofunctional adduct formation, followed by slower closure to bifunctional lesions. The predominant adduct (65-85%) is the 1,2-intrastrand d(GpG) crosslink, with significant amounts of d(ApG) (15-25%) and minor d(GpNpG) intrastrand or interstrand crosslinks [1] [2] [7].
Table 1: Key Coordination Features of Cisplatin
Property | Description |
---|---|
Coordination Geometry | Square planar |
Active Form | Aquated species ([Pt(NH₃)₂Cl(H₂O)]⁺; [Pt(NH₃)₂(H₂O)₂]²⁺) |
Primary DNA Target | N7 of guanine |
Major DNA Adduct | 1,2-intrastrand d(GpG) crosslink (65-85%) |
Ligand Lability Order | Cl⁻ (trans to NH₃) > Cl⁻ (trans to Cl⁻) >> NH₃ |
Cisplatin demonstrates moderate aqueous solubility (~1 mg/mL at 20°C), sufficient for intravenous administration but limited compared to later analogs like carboplatin. Its stability is profoundly influenced by pH and ligand environment. In low-chloride media (e.g., intracellular fluid), spontaneous hydrolysis occurs, with the first hydrolysis step (k₁ ≈ 10⁻⁵ s⁻¹) being significantly faster than the second (k₂ ≈ 10⁻⁷ s⁻¹) [1] [6].
Isomerization to transplatin is thermodynamically unfavorable and kinetically hindered under physiological conditions. However, the trans isomer exhibits distinct reactivity: its diaquated species forms more rapidly and displays different DNA-binding preferences, favoring interstrand crosslinks or monofunctional adducts over the critical 1,2-intrastrand d(GpG) crosslink. This difference underpins transplatin's lack of antitumor efficacy [1] [4] [8]. Thermal stability studies show cisplatin decomposes above 200°C, maintaining its cis configuration until decomposition. In solution, light exposure can promote reduction to metallic platinum, necessitating storage in opaque vials [6].
Spectroscopic techniques provide detailed insights into cisplatin's structure and DNA interactions. FTIR spectroscopy identifies key vibrational modes: Pt-N stretches (510-550 cm⁻¹) and Pt-Cl stretches (320-350 cm⁻¹) confirm the cis geometry, while shifts upon hydrolysis track aquation [1]. NMR spectroscopy (¹H, ¹⁵N, ¹⁹⁵Pt) reveals the kinetics of hydrolysis and DNA adduct formation. ¹⁹⁵Pt NMR is particularly valuable, with chemical shifts around -2100 ppm for cisplatin, shifting upfield upon aquation or DNA binding [5] [7].
X-ray crystallography unequivocally established cisplatin's square planar structure and the distortion induced in DNA. Platinum-GG adducts cause DNA to bend by 30-50° towards the major groove, accompanied by local unwinding and minor groove widening [2] [5]. NMR solution structures and molecular dynamics (MD) simulations (e.g., 5-10 ns unrestrained simulations) reveal dynamic aspects: the platinated duplex samples multiple conformations, with the cytosine complementary to the 5'-guanine exhibiting flexibility. Hydrogen bonding patterns differ significantly between cisplatin and oxaliplatin adducts: cisplatin's ammine ligands preferentially form H-bonds with the O6 of the 5'-G and backbone atoms towards the 5' side of the lesion, while oxaliplatin's DACH ligand interacts more with the 3' side [2] [5]. Raman spectroscopy detects cisplatin-DNA adducts in biological samples via characteristic Pt-N7 guanine vibrations (~510 cm⁻¹) and changes in base vibration modes (e.g., guanine ring breathing at 1485 cm⁻¹) [3].
Table 2: Spectroscopic Signatures of Cisplatin and Key Adducts
Technique | Key Signatures | Information Gained |
---|---|---|
FTIR | Pt-N stretch: 510-550 cm⁻¹; Pt-Cl stretch: 320-350 cm⁻¹ | Confirmation of cis geometry; Ligand identity |
¹⁹⁵Pt NMR | ~ -2100 ppm (cisplatin); Upfield shift upon hydrolysis/DNA binding | Hydrolysis state; DNA coordination |
X-ray Crystallography | Pt-N bond lengths: ~2.05 Å; Pt-Cl bond lengths: ~2.30 Å; DNA bend angle: 30-50° | Precise 3D structure; DNA distortion |
Raman | Pt-N7 vibration: ~510 cm⁻¹; Altered guanine ring vibrations | Detection of DNA adducts in biological matrices |
The antitumor efficacy of cisplatin is exceptionally structure-dependent, highlighted by the inactivity of transplatin (trans-diamminedichloroplatinum(II)). While both isomers undergo hydrolysis and bind DNA, transplatin forms predominantly monofunctional adducts and interstrand crosslinks between guanine bases on opposing strands. Critically, it forms <5% 1,2-intrastrand d(GpG) adducts, the lesion most effectively recognized by cellular machinery (HMG proteins, mismatch repair proteins) that triggers cell death [1] [4]. Transplatin also exhibits distinct biological effects: it activates platelets more potently than cisplatin, causing greater cytosolic Ca²⁺ increase, serotonin secretion, and aggregation inhibition [4].
Oxaliplatin (trans-R,R-1,2-diaminocyclohexaneoxalatoplatinum(II)) exemplifies how carrier ligand modification alters activity. Its bulky DACH ligand sterically hinders H-bonding similarly to cisplatin's ammines, but orients interactions towards the 3' side of the GG adduct [2]. This subtle difference reduces recognition by DNA damage sensors like hMSH2/MutSα and HMG-domain proteins, allowing better bypass by translesion DNA polymerases and contributing to oxaliplatin's activity in cisplatin-resistant tumors [2]. Carboplatin (cis-diammine-1,1-cyclobutanedicarboxylate platinum(II)) shares cisplatin's carrier ligands but features a bidentate dicarboxylate leaving group. This slows hydrolysis, reducing nephrotoxicity but requiring higher doses. Its DNA adduct spectrum is identical to cisplatin's [1].
Pd(II) analogs, despite similar d⁸ square planar chemistry, are unsuitable substitutes. They hydrolyze orders of magnitude faster (~10⁵ times) than Pt(II) complexes, leading to rapid, indiscriminate binding and poor DNA adduct selectivity. Furthermore, their adducts are less thermodynamically stable and conformationally distinct [8]. Pt(IV) prodrugs (e.g., Pt((IV))DACHCl₄) offer improved pharmacokinetics due to slower reduction kinetics to active Pt(II) species in cells. Their octahedral geometry renders them inert until intracellular activation [6].
Table 3: Comparative Analysis of Key Platinum Anticancer Complexes
Complex | Structure | Leaving Group Lability | Primary DNA Adducts | Key Functional Differences |
---|---|---|---|---|
Cisplatin | cis-[Pt(NH₃)₂Cl₂] | Moderate | 1,2-GG intrastrand (65-85%) | Bends DNA ~35°; Strongly recognized by HMG proteins/MutSα |
Transplatin | trans-[Pt(NH₃)₂Cl₂] | Moderate | Monofunctional/Interstrand | Forms minimal 1,2-GG; Poor recognition by damage sensors; Activates platelets strongly |
Oxaliplatin | trans-[Pt(DACH)(oxalate)] | Low (Bidentate Oxalate) | 1,2-GG intrastrand | DACH ligand directs H-bonds 3'; Reduced HMG/MutSα binding; Better bypass by polymerases |
Carboplatin | cis-[Pt(NH₃)₂(CBDCA)] | Very Low (Bidentate CBDCA) | Identical to Cisplatin | Slower activation; Lower toxicity; Same adduct profile |
Pt(IV) Prodrug (e.g., Pt(IV)DACHCl₄) | Octahedral (e.g., cis,cis,trans-[Pt(DACH)Cl₂(OH)₂]) | Inert (Requires Reduction) | Same as reduced Pt(II) core | Improved pharmacokinetics; Activation via intracellular reduction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1